2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine is a complex organic compound classified as a quinoline derivative. This compound features a quinoline core that is substituted with an ethylphenyl group and an isopropylamine moiety. The hydrobromide salt form of this compound enhances its solubility and stability, making it suitable for various applications in scientific research and industry. Its chemical structure is denoted by the molecular formula and has a molecular weight of approximately 371.3 g/mol.
The synthesis of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine typically involves several multi-step organic reactions:
The molecular structure of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine can be represented using various notations:
| Property | Data |
|---|---|
| CAS Number | 853349-79-8 |
| Molecular Formula | |
| Molecular Weight | 371.3 g/mol |
| IUPAC Name | 2-(4-ethylphenyl)-N-propan-2-ylquinolin-4-amine; hydrobromide |
| InChI Key | QLNVMDVZGWFHFS-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NC(C)C.Br |
The structure features a quinoline ring system that allows for potential interactions with biological targets due to its planar configuration.
2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine involves its interaction with specific biological targets:
This dual mechanism suggests potential applications in therapeutic contexts, particularly in targeting cancer cells or pathogens.
The physical and chemical properties of 2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine are crucial for its application:
2-(4-Ethylphenyl)-N-isopropyl-4-quinolinamine has a wide range of applications in scientific research:
This compound's unique structure and properties make it a versatile candidate for various research fields, from medicinal chemistry to materials science.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: